3-Bromo-N,N-diphenylaniline
Overview
Description
3-Bromo-N,N-diphenylaniline is an organic compound with the molecular formula C18H14BrN and a molecular weight of 324.21 g/mol . It is a derivative of diphenylaniline, where a bromine atom is substituted at the third position of the aniline ring. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-N,N-diphenylaniline can be synthesized through various methods. One common method involves the bromination of N,N-diphenylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form N,N-diphenylaniline.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of N,N-diphenylamine derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of N,N-diphenylaniline.
Scientific Research Applications
3-Bromo-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diphenylaniline depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In material science, it contributes to the electronic properties of materials due to its conjugated structure. In biological studies, it interacts with specific enzymes or proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of phenyl groups.
2-Bromo-N,N-diphenylaniline: Bromine atom at the second position instead of the third.
4-Bromo-N,N-diphenylaniline: Bromine atom at the fourth position instead of the third.
Uniqueness
3-Bromo-N,N-diphenylaniline is unique due to the position of the bromine atom, which influences its reactivity and properties. The presence of phenyl groups enhances its stability and electronic properties, making it suitable for applications in material science and organic synthesis .
Properties
IUPAC Name |
3-bromo-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVFKTOSKBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584595 | |
Record name | 3-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78600-33-6 | |
Record name | 3-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N,N-diphenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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